Cas no 2228756-37-2 (1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile)

1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
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- 1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile
- EN300-1917096
- 2228756-37-2
-
- インチ: 1S/C9H8BrNO/c10-7-4-8(12-5-7)9(6-11)2-1-3-9/h4-5H,1-3H2
- InChIKey: IVZDTPRQFOPQQP-UHFFFAOYSA-N
- ほほえんだ: BrC1=COC(=C1)C1(C#N)CCC1
計算された属性
- せいみつぶんしりょう: 224.97893g/mol
- どういたいしつりょう: 224.97893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 228
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 36.9Ų
1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917096-1.0g |
1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile |
2228756-37-2 | 1g |
$1315.0 | 2023-05-23 | ||
Enamine | EN300-1917096-0.1g |
1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile |
2228756-37-2 | 0.1g |
$1157.0 | 2023-09-17 | ||
Enamine | EN300-1917096-5.0g |
1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile |
2228756-37-2 | 5g |
$3812.0 | 2023-05-23 | ||
Enamine | EN300-1917096-1g |
1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile |
2228756-37-2 | 1g |
$1315.0 | 2023-09-17 | ||
Enamine | EN300-1917096-10.0g |
1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile |
2228756-37-2 | 10g |
$5652.0 | 2023-05-23 | ||
Enamine | EN300-1917096-0.05g |
1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile |
2228756-37-2 | 0.05g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1917096-0.5g |
1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile |
2228756-37-2 | 0.5g |
$1262.0 | 2023-09-17 | ||
Enamine | EN300-1917096-10g |
1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile |
2228756-37-2 | 10g |
$5652.0 | 2023-09-17 | ||
Enamine | EN300-1917096-0.25g |
1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile |
2228756-37-2 | 0.25g |
$1209.0 | 2023-09-17 | ||
Enamine | EN300-1917096-2.5g |
1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile |
2228756-37-2 | 2.5g |
$2576.0 | 2023-09-17 |
1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile 関連文献
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrileに関する追加情報
Introduction to 1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile (CAS No. 2228756-37-2)
1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile (CAS No. 2228756-37-2) is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds, specifically furans, and is characterized by the presence of a bromine atom and a cyano group. The combination of these functional groups imparts distinct chemical and biological properties, making it a subject of interest for various applications, including drug discovery and materials science.
The molecular structure of 1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile consists of a cyclobutane ring attached to a furan ring, with a bromine atom substituting one of the furan ring's hydrogen atoms and a cyano group attached to the cyclobutane ring. This arrangement provides a rigid and planar structure, which can influence its reactivity and stability. The bromine atom, being an electron-withdrawing group, can modulate the electronic properties of the molecule, while the cyano group can participate in various chemical reactions, such as nucleophilic addition and substitution reactions.
Recent studies have explored the synthetic routes for preparing 1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile. One notable method involves the reaction of 4-bromofuran with cyclobutanecarbonitrile in the presence of a suitable catalyst. This approach has been optimized to achieve high yields and purity, making it suitable for large-scale synthesis. The use of transition metal catalysts, such as palladium or copper complexes, has been particularly effective in facilitating the coupling reaction between the furan and cyclobutane moieties.
In terms of biological activity, 1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile has shown promising results in preliminary assays. Research has indicated that this compound exhibits moderate to strong inhibitory effects against certain enzymes and receptors, which are relevant targets for therapeutic intervention. For instance, it has been reported to inhibit the activity of kinases involved in cell signaling pathways, which are implicated in various diseases such as cancer and inflammatory disorders. Additionally, studies have explored its potential as an antimicrobial agent, demonstrating activity against both Gram-positive and Gram-negative bacteria.
The pharmacokinetic properties of 1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile have also been investigated. Preliminary data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and exhibits good bioavailability. Its metabolic stability in liver microsomes indicates that it may have a longer half-life in vivo, which is advantageous for drug development. However, further studies are needed to fully characterize its pharmacokinetic behavior and potential drug interactions.
In the context of drug discovery, 1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile represents a promising lead compound for further optimization. Structure-activity relationship (SAR) studies have been conducted to identify key structural features that contribute to its biological activity. These studies have revealed that modifications to the bromine atom or the cyano group can significantly affect the compound's potency and selectivity. For example, replacing the bromine atom with other halogens or functional groups can enhance its binding affinity to specific targets.
Beyond its potential as a therapeutic agent, 1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile has also found applications in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). The rigid structure and strong electron-withdrawing groups contribute to high charge carrier mobility and improved device performance.
In conclusion, 1-(4-bromofuran-2-yl)cyclobutane-1-carbonitrile (CAS No. 2228756-37-2) is a multifaceted compound with diverse applications in chemistry and biology. Its unique molecular structure provides a foundation for further research into its synthetic methods, biological activities, pharmacokinetic properties, and potential uses in materials science. As ongoing studies continue to unravel its full potential, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.
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